Product packaging for Medetomidine Hydrochloride(Cat. No.:CAS No. 86347-15-1)

Medetomidine Hydrochloride

Cat. No.: B195852
CAS No.: 86347-15-1
M. Wt: 236.74 g/mol
InChI Key: VPNGEIHDPSLNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Alpha-2 Adrenoceptor Agonists

Alpha-2 adrenoceptor agonists are a class of drugs that selectively stimulate alpha-2 adrenergic receptors. wikipedia.org These receptors are a part of the sympathetic nervous system, which regulates a variety of physiological functions, including heart rate and blood pressure. patsnap.com The alpha-2 adrenoceptors are G protein-coupled receptors with three main subtypes: α-2A, α-2B, and α-2C. nih.govwikipedia.org

The activation of these receptors initiates a signaling cascade that has several effects. wikipedia.org When an alpha-2 agonist binds to these receptors, it inhibits the release of norepinephrine (B1679862), a key neurotransmitter in the 'fight or flight' response. patsnap.com This leads to a decrease in sympathetic outflow, resulting in physiological changes such as a reduced heart rate, lowered blood pressure, and sedation. patsnap.com

Alpha-2 adrenoceptor agonists are utilized across various medical fields. patsnap.com They are commonly used to manage hypertension. nih.gov Some alpha-2 agonists are prescribed for attention deficit hyperactivity disorder (ADHD) to improve attention and reduce hyperactivity. patsnap.com Furthermore, their action on spinal alpha-2 receptors provides analgesia, making them useful in pain management. patsnap.comnih.gov

Several alpha-2 agonists have been developed for clinical use, varying in their potency and affinity for the different α-2 receptor subtypes. nih.gov

Historical Development and Significance of Medetomidine (B1201911) Hydrochloride

Medetomidine hydrochloride is a potent and selective alpha-2 adrenoceptor agonist. nih.govresearchgate.net It is a racemic mixture of two stereoisomers: dexmedetomidine (B676), the pharmacologically active enantiomer, and levomedetomidine (B195856). nih.govwikipedia.org

The development of medetomidine began in the early 1980s. helsinki.fi The Finnish company Farmos Group Ltd. first disclosed the synthesis of medetomidine in a patent filed in 1981, which detailed the preparation of various substituted imidazoles with potential antihypertensive properties. nih.gov In 1993, Farmos Group Ltd. merged with Orion Pharmaceuticals, which continued the development of the drug. nih.gov

Medetomidine was first approved for veterinary use in dogs in 1996 by the U.S. Food and Drug Administration (FDA). nih.gov Its use has since expanded to other animals, such as cats. nih.gov In veterinary medicine, medetomidine is valued for its reliable sedative, analgesic, and muscle relaxant properties. researchgate.netnih.gov It is often used for premedication before general anesthesia and as an adjunct to reduce the required doses of other anesthetic agents. researchgate.netmdpi.com

The pharmacologically active isomer, dexmedetomidine, was approved by the FDA for human use in 1999 for sedation in intensive care settings. nih.govwikipedia.org Its indications have since broadened to include use as an analgesic and for sedation in non-intubated patients during various procedures. nih.gov

The high selectivity of medetomidine for α2-adrenoceptors over α1-adrenoceptors contributes to its specific pharmacological profile. nih.gov Research has shown that medetomidine has an α2/α1 selectivity ratio of 1620, which is significantly higher than other α2-AR agonists like xylazine (B1663881) (160) and clonidine (B47849) (220). nih.gov This high selectivity is a key factor in its potent sedative and analgesic effects. nih.govnih.gov

Interactive Data Table: Selectivity of Alpha-2 Adrenoceptor Agonists

Compoundα2/α1 Selectivity Ratio
Medetomidine1620 nih.gov
Clonidine220 nih.gov
Xylazine160 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2 B195852 Medetomidine Hydrochloride CAS No. 86347-15-1

Properties

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86347-14-0 (Parent)
Record name Medetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045691
Record name Medetomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86347-15-1
Record name 1H-Imidazole, 5-[1-(2,3-dimethylphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86347-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medetomidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medetomidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDETOMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH210P244U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Level Pharmacology of Medetomidine Hydrochloride

Stereochemistry and Enantiomeric Activity

Medetomidine (B1201911) is a racemic mixture, meaning it is composed of two stereoisomers (enantiomers) that are mirror images of each other: dexmedetomidine (B676) and levomedetomidine (B195856). wikipedia.orgnih.gov The pharmacological activity of medetomidine is almost exclusively attributed to one of these enantiomers.

Role of Dexmedetomidine as the Primary Active Enantiomer

Dexmedetomidine, the dextrorotatory (dextro) enantiomer of medetomidine, is the pharmacologically active component. wikipedia.orgnih.govnih.gov It is responsible for the sedative, analgesic, and sympatholytic effects associated with medetomidine. nih.govscielo.br Studies have shown that dexmedetomidine possesses a slightly greater potency than the racemic mixture of medetomidine itself. nih.govresearchgate.net The central alpha-2 adrenoceptors exhibit high stereoselectivity for dexmedetomidine. nih.gov This enantiomer is a full agonist at alpha-2 adrenergic receptors and is considered approximately eight times more specific for these receptors compared to clonidine (B47849). scielo.brnih.gov The sedative effects of dexmedetomidine are mediated by the hyperpolarization of noradrenergic neurons in the locus coeruleus, a key area in the brainstem that regulates wakefulness. scielo.brscielo.br

Pharmacological Profile of Levomedetomidine

In contrast to its counterpart, levomedetomidine, the levorotatory (levo) isomer, is generally considered to be pharmacologically inactive. nih.govnih.gov At high doses, it has been observed to exhibit some mild sedative and analgesic properties. nih.govnih.govresearchgate.net Some research suggests that levomedetomidine may have weak alpha-2 agonistic or even antagonistic effects in certain species at specific concentrations. helsinki.fi However, for the most part, it does not contribute significantly to the primary pharmacological effects of medetomidine. researchgate.net

Alpha-2 Adrenoceptor Subtype Selectivity and Affinity

The clinical effects of medetomidine hydrochloride are a direct result of its high affinity and selectivity for alpha-2 adrenoceptors over other receptor types.

High Affinity for Alpha-2 Adrenoceptors

Medetomidine demonstrates a high binding affinity for alpha-2 adrenoceptors. nih.govwiley.com Receptor binding experiments have confirmed its high specificity and selectivity for these receptors. nih.gov The affinity of medetomidine for alpha-2 adrenoceptors is approximately 100 times higher than that of xylazine (B1663881), another alpha-2 agonist. wiley.comnih.gov This high affinity contributes to its potency as a sedative and analgesic agent. nih.govrndsystems.com

Specificity for Alpha-2A Adrenoceptor Subtypes

The alpha-2 adrenoceptors are comprised of three main subtypes: alpha-2A, alpha-2B, and alpha-2C. nih.gov The sedative, analgesic, and sympatholytic effects of alpha-2 agonists are primarily mediated through the stimulation of the alpha-2A and alpha-2C subtypes, which are predominantly located in the central nervous system. nih.govnih.gov Dexmedetomidine, the active enantiomer of medetomidine, is particularly selective for the alpha-2A subtype, which is largely responsible for its sedative and analgesic actions. scielo.brijsit.comphilippelefevre.com

Receptor SubtypePrimary LocationPrimary Effects of Agonism
Alpha-2A Central Nervous SystemSedation, Analgesia, Sympatholytic Effects nih.govnih.gov
Alpha-2B Vascular Smooth MuscleVasopressor Effects nih.gov
Alpha-2C Central Nervous SystemSedation, Analgesia, Sympatholytic Effects nih.gov

Discrimination Against Other Adrenoceptor Subtypes (Alpha-1, Beta)

A key characteristic of medetomidine's pharmacological profile is its high selectivity for alpha-2 adrenoceptors compared to alpha-1 and beta adrenoceptors. helsinki.finih.gov The alpha-2/alpha-1 selectivity ratio for medetomidine is reported to be 1620:1, which is significantly higher than that of clonidine (220:1) and xylazine (160:1). nih.govnih.govvasg.org This high degree of selectivity results in more predictable sedative and analgesic effects with fewer side effects associated with alpha-1 adrenoceptor stimulation. vasg.org While medetomidine has been shown to have a very weak affinity for alpha-1 adrenoceptors, this interaction is generally not significant at therapeutic doses. helsinki.fi

CompoundAlpha-2:Alpha-1 Selectivity Ratio
Medetomidine 1620:1 nih.govnih.govvasg.org
Clonidine 220:1 nih.govnih.govvasg.org
Xylazine 160:1 nih.govvasg.org
Detomidine 260:1 nih.gov

Interactions with Non-Adrenergic Receptors (e.g., Imidazoline (B1206853) Receptors)

While medetomidine's primary targets are alpha-2 adrenoceptors, its imidazole (B134444) structure allows for some interaction with imidazoline receptors. nih.govnih.gov However, the pharmacological significance of this binding is not well-established. nih.govacs.org Some in-vitro studies suggest that medetomidine may interact with imidazoline receptors to inhibit cortisol release from the adrenal cortex, although very high doses are likely required for this effect in a living organism. nih.gov Other research indicates that imidazoline agents may inhibit in-vitro platelet aggregation via imidazoline receptors. avma.org It has been suggested that medetomidine has almost no affinity for I1 imidazoline receptors. physiology.org

Structure-Activity Relationship (SAR) Studies

The chemical structure of medetomidine is critical to its pharmacological activity. It consists of an imidazole ring linked to a 2,3-dimethylbenzene moiety by a methylene (B1212753) bridge with a methyl group at the alpha position.

Influence of Molecular Chirality on Receptor Binding and Activity

Medetomidine is a racemic mixture, meaning it contains two stereoisomers (enantiomers): dexmedetomidine and levomedetomidine. cabidigitallibrary.orgwikipedia.org The pharmacological activity resides almost exclusively in the dexmedetomidine enantiomer, which is considered the active component. nih.govresearchgate.net Dexmedetomidine is twice as active as the racemic mixture of medetomidine. nih.gov Levomedetomidine has minimal pharmacological activity and at very high doses may act as an alpha-2 adrenoceptor antagonist. researchgate.net The stereospecificity of the interaction with the alpha-2 adrenoceptor is a key aspect of its potency. nih.gov

Ligand-Pharmacophore Modeling and Receptor Interaction Hypotheses

Pharmacophore modeling helps to understand the essential molecular features required for a ligand to bind to a receptor. For medetomidine and its analogs, these models help to rationalize their binding to alpha-2 adrenoceptors. acs.orgnih.gov The benzylic methyl group of medetomidine is a crucial feature, fitting into a proposed "methyl pocket" within the alpha-2 adrenoceptor. acs.orgnih.gov This pocket is thought to be defined by specific amino acid residues like Leu110, Leu169, Phe391, and Thr395. nih.gov Molecular docking studies suggest that the binding pocket for agonists at the alpha-2 adrenoceptor is constrained, limiting the potential for significant structural modifications to agonists. nih.gov

Neuropharmacological Mechanisms of Medetomidine Hydrochloride

Central Nervous System (CNS) Actions

The primary effects of medetomidine (B1201911) hydrochloride on the central nervous system stem from its agonistic activity at α2-adrenoceptors, which are integral to the regulation of neurotransmission.

Modulation of Noradrenergic Neurotransmission in the Locus Coeruleus

The locus coeruleus, a nucleus in the pons region of the brainstem, is the principal site for the synthesis of norepinephrine (B1679862) in the brain and plays a critical role in arousal and wakefulness. nih.gov Medetomidine's sedative effects are primarily mediated by its action on α2-adrenoceptors located on noradrenergic neurons within the locus coeruleus. nih.govnih.gov

As an α2-adrenoceptor agonist, medetomidine binds to these presynaptic autoreceptors, mimicking the action of norepinephrine. porchlighthealth.comnih.gov This binding activates a negative feedback mechanism that inhibits the further release of norepinephrine from the neuron. nih.govnih.gov The reduction in noradrenergic activity within the locus coeruleus and its ascending pathways leads to a decrease in sympathetic tone and a state of sedation. nih.govusamvcluj.ro

Mechanisms Underlying Sedation and Anxiolysis

The sedative and anxiolytic properties of medetomidine are a direct consequence of the suppression of noradrenergic activity in the locus coeruleus. nih.govnih.gov Norepinephrine is essential for maintaining arousal, and by blocking its release, medetomidine effectively dampens the activity of ascending noradrenergic pathways that promote wakefulness. nih.govnih.gov This central mechanism results in reliable, dose-dependent sedation and a reduction in anxiety (anxiolysis). researchgate.netnih.govnih.gov The state induced is described as mimicking natural sleep, as it is achieved by reducing the central arousal state rather than through generalized neuronal depression.

Neuronal Inhibition in Brain and Spinal Cord

The activation of α2-adrenoceptors by medetomidine leads to widespread neuronal inhibition throughout the brain and spinal cord. mattersnetwork.orgnih.gov This inhibition is accomplished through several cellular mechanisms. When medetomidine binds to G-protein-coupled α2-adrenoceptors, it triggers the inhibition of adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). helsinki.fimdpi.com This process also causes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in potassium efflux and hyperpolarization of the neuronal membrane. nih.govusamvcluj.ro This hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli. usamvcluj.ro Additionally, activation of these receptors can inhibit calcium entry into the nerve terminal, further suppressing neurotransmitter release. helsinki.fi This combination of effects results in a generalized inhibition of neuronal firing in both the brain and spinal cord, contributing to sedation, analgesia, and muscle relaxation. nih.govnih.gov

Mechanisms of Analgesia

Medetomidine exerts significant analgesic effects through its action on α2-adrenoceptors at both spinal and supraspinal levels. nih.govnih.gov

Spinal Cord Dorsal Horn Alpha-2 Adrenoceptor Activation

The primary site for the antinociceptive (pain-blocking) action of α2-agonists like medetomidine is the dorsal horn of the spinal cord. nih.govacs.org The dorsal horn is a key area for processing and transmitting pain signals from the periphery to the brain. nih.gov Medetomidine activates α2-adrenoceptors located on the terminals of primary afferent fibers (presynaptic) and on spinal interneurons and projection neurons (postsynaptic). nih.govnih.gov This activation in the substantia gelatinosa of the dorsal horn inhibits the firing of nociceptive neurons that are stimulated by peripheral Aδ and C fibers, which are responsible for transmitting pain signals. nih.gov By stimulating these spinal α2-receptors, medetomidine effectively interrupts the transmission of pain signals at the spinal level. nih.govnih.gov

Presynaptic and Postsynaptic Inhibitory Mechanisms

The analgesic effects of medetomidine are mediated by distinct presynaptic and postsynaptic inhibitory actions. nih.govnih.gov

Presynaptic Inhibition: At the presynaptic level, the activation of α2-adrenoceptors on the terminals of nociceptive primary afferent neurons inhibits the release of excitatory neurotransmitters. nih.gov This includes the suppression of key pain-signaling molecules such as substance P and glutamate (B1630785). nih.govacs.org By preventing the release of these neurotransmitters, medetomidine terminates the propagation of pain signals from the presynaptic to the postsynaptic neuron. nih.govdrugbank.com

Postsynaptic Inhibition: At the postsynaptic level, medetomidine activates α2-adrenoceptors on the cell bodies and dendrites of dorsal horn neurons. nih.govresearchgate.net This activation, as previously described, causes hyperpolarization of the postsynaptic neuron by opening potassium channels. usamvcluj.roresearchgate.net This hyperpolarization increases the threshold required to excite the neuron, thus reducing the likelihood that it will transmit the pain signal up the spinal cord to the brain. usamvcluj.ro

The combination of these pre- and postsynaptic inhibitory mechanisms in the spinal cord provides the foundation for the potent analgesic properties of medetomidine hydrochloride. nih.govnih.gov

Data Tables

Table 1: Summary of Primary Neuropharmacological Actions of this compound

Mechanism Site of Action Effect
CNS Actions
α2-Adrenoceptor Agonism Locus Coeruleus Inhibition of norepinephrine release. nih.govnih.gov
Neuronal Inhibition Brain and Spinal Cord Hyperpolarization of neurons, decreased neuronal firing. nih.govnih.gov
Analgesic Actions
Presynaptic Inhibition Spinal Cord Dorsal Horn Inhibition of Substance P and glutamate release. nih.govacs.org

Table 2: Comparative Selectivity of Alpha-2 Adrenergic Agonists

Compound α2:α1 Selectivity Ratio Reference
Medetomidine 1620:1 nih.govnih.gov
Dexmedetomidine (B676) 1620:1 nih.govnih.gov
Clonidine (B47849) 220:1 nih.govnih.gov

| Xylazine (B1663881) | 160:1 | nih.govnih.gov |

Interaction with Opioid Receptor Systems in Pain Modulation

While this compound primarily exerts its analgesic effects through the α2-adrenergic system, there is evidence of indirect and complex interactions with the endogenous opioid system that contribute to its pain-modulating properties. This interaction is not one of direct binding to opioid receptors, as studies have shown that medetomidine has negligible affinity for these receptors. nih.govacs.org Instead, the interplay appears to be synergistic, where the activation of α2-adrenoceptors by medetomidine enhances the analgesic effects of opioids.

The co-administration of α2-adrenoceptor agonists like dexmedetomidine, the active enantiomer of medetomidine, with opioids has been shown to enhance analgesia and attenuate the development of morphine tolerance in animal models of cancer pain. dovepress.com This suggests a functional interaction between the two systems at the level of downstream signaling pathways involved in nociception. One proposed mechanism is that α2-adrenoceptor activation can modulate the expression and function of opioid receptors. For instance, pre-treatment with dexmedetomidine has been observed to upregulate the expression of μ-opioid receptor (MOR) protein in the spinal cord of morphine-tolerant rats with cancer pain, without a significant change in MOR mRNA expression. dovepress.com This upregulation could potentially counteract the downregulation of MORs that contributes to opioid tolerance. dovepress.com

Furthermore, both the α2-adrenergic and opioid systems are key components of the descending pain modulatory pathways that originate in the brainstem and project to the spinal cord. These pathways play a crucial role in inhibiting the transmission of pain signals. The synergistic effect of medetomidine and opioids may result from the convergence of their actions within these descending pathways. core.ac.uk Clinical studies have implicated interactions between the μ-opioid and serotonin (B10506) 1A receptors in these descending circuits as important for chronic pain modulation. core.ac.uk By activating α2-adrenoceptors in structures like the periaqueductal gray, medetomidine can influence the release of neurotransmitters that modulate nociceptive processing in the dorsal horn of the spinal cord, an area where opioid receptors are also densely expressed. core.ac.uk

Effects on Neurotransmitter Systems Beyond Noradrenaline

While the primary neuropharmacological action of this compound is the potent and selective agonism of α2-adrenoceptors, leading to a decrease in noradrenaline release, its effects extend to other neurotransmitter systems, contributing to its broad spectrum of physiological effects. nih.gov

Dopamine (B1211576) and Serotonin:

Research has demonstrated that medetomidine can influence the turnover of both dopamine and serotonin in the central nervous system. nih.govnih.gov Studies in rats have shown that at higher doses, medetomidine inhibits brain dopamine turnover, as indicated by a decrease in the concentration of its metabolite, homovanillic acid (HVA). nih.gov Similarly, serotonin turnover is also significantly depressed following medetomidine administration. nih.gov This inhibition of dopamine and serotonin release and turnover is believed to be a consequence of the activation of α2-adrenoceptors, as these effects can be blocked by the administration of α2-adrenoceptor antagonists. nih.govnih.gov The modulation of these monoaminergic systems likely contributes to the sedative and anxiolytic properties of medetomidine. nih.gov

Acetylcholine (B1216132):

Medetomidine has been shown to have distinct effects on the cholinergic system, particularly in the autonomic nervous system. In anesthetized rabbits, intravenous medetomidine significantly increased acetylcholine (ACh) release from cardiac vagal nerve endings. nih.govresearchgate.net This effect was augmented when blood pressure was maintained, suggesting a role in modulating baroreflex control of vagal nerve activity. nih.govresearchgate.net Interestingly, this effect appears to be selective, as the same study demonstrated that medetomidine suppressed gastric ACh release. nih.govoup.com This selective activation of cardiac vagal nerves, while inhibiting gastric vagal activity, suggests a complex and organ-specific interaction with the cholinergic system. nih.govoup.com

Other Receptor Systems:

Receptor binding experiments have indicated that medetomidine has negligible affinity for β-adrenoceptors, muscarinic, dopamine, or tryptamine (B22526) receptors, highlighting its high specificity for α2-adrenoceptors. nih.govacs.org However, some studies have shown that medetomidine can bind to I1-imidazoline receptors, though the pharmacological significance of this interaction is not yet well-established. nih.govacs.org

The following table summarizes the observed effects of medetomidine on various neurotransmitter systems beyond noradrenaline:

Neurotransmitter SystemObserved Effect of MedetomidineSupporting Evidence
Dopamine Decreased turnover in the central nervous system at higher doses. nih.govReduction in the concentration of the dopamine metabolite HVA in the rat brain. nih.gov
Serotonin Significantly depressed turnover in the central nervous system. nih.govChanges in the ratio of serotonin to its metabolite. nih.gov
Acetylcholine (Cardiac) Increased release from cardiac vagal nerve endings. nih.govresearchgate.netDirect measurement of dialysate ACh concentrations in anesthetized rabbits. nih.govresearchgate.net
Acetylcholine (Gastric) Suppressed release from gastric vagal nerve endings. nih.govoup.comMeasurement of dialysate ACh concentrations in the stomach of anesthetized rabbits. nih.govoup.com

Systemic Pharmacodynamics and Physiological Responses to Medetomidine Hydrochloride

Cardiovascular System Dynamics

The cardiovascular effects of medetomidine (B1201911) are complex, characterized by a biphasic response that impacts heart rate, vascular resistance, cardiac output, and regional blood flow. avma.org

Dual-Phase Cardiovascular Effects: Peripheral Vasoconstriction and Central Sympatholysis

The administration of medetomidine hydrochloride induces a distinct two-phase cardiovascular response. frontiersin.org The initial phase is dominated by peripheral effects, where medetomidine stimulates alpha-2 adrenoceptors on vascular smooth muscle, leading to vasoconstriction and a subsequent increase in systemic vascular resistance. avma.orgnih.gov This peripheral vasoconstriction is responsible for an initial, transient hypertension. nih.govnih.gov

Following this initial pressor effect, the central actions of medetomidine become more prominent. frontiersin.org By activating alpha-2 adrenoceptors in the central nervous system, particularly in the brain, medetomidine reduces sympathetic outflow. cvpharmacology.com This central sympatholysis leads to a decrease in heart rate and a subsequent reduction in blood pressure, which may follow the initial hypertensive phase. frontiersin.orgcvpharmacology.com Lower doses of medetomidine may be associated with more predominant central nervous system effects, while higher doses can cause a more pronounced stimulation of peripheral adrenoreceptors and vasoconstriction. nih.gov

Mechanisms of Bradycardia and Arrhythmogenesis

Bradycardia, a significant and consistent response to medetomidine, is a primary consequence of its cardiovascular effects. nih.gov The initial hypertension caused by peripheral vasoconstriction triggers a baroreceptor-mediated reflex, which contributes to a decrease in heart rate. nih.gov This is further potentiated by the central sympatholytic effect of the drug, which diminishes sympathetic tone to the heart. cliniciansbrief.com

Medetomidine administration can also be associated with arrhythmias, most commonly atrioventricular (AV) blocks. nih.gov First and second-degree AV blocks are frequently reported. nih.gov These arrhythmias are generally attributed to the increased vagal tone and reduced sympathetic outflow. nih.gov While medetomidine can induce these rhythm disturbances, it is not considered arrhythmogenic in the sense of sensitizing the myocardium to epinephrine. nih.govnih.gov In some cases, more severe arrhythmias such as third-degree atrioventricular heart block and sinus arrest have been observed. nih.gov

Regulation of Systemic Vascular Resistance and Cardiac Output

Medetomidine directly influences systemic vascular resistance (SVR) and cardiac output. The initial peripheral vasoconstriction leads to a marked increase in SVR. nih.govnih.gov This increase in afterload, combined with the profound bradycardia, results in a significant reduction in cardiac output. nih.govcliniciansbrief.com Studies have demonstrated that even low doses of medetomidine can lead to a greater than 50% decrease in cardiac index, a measure of cardiac function. cliniciansbrief.com The reduction in stroke volume is a consequence of both the decreased sympathetic tone and the increased afterload from elevated SVR. cliniciansbrief.com

Hemodynamic Effects of Medetomidine in Clinically Normal Cats

This table summarizes the significant changes in cardiovascular parameters following the administration of medetomidine (20 microg/kg, IM) in seven clinically normal cats. Data is presented as the mean percentage change from baseline at 15 and 30 minutes post-administration.

Hemodynamic ParameterChange at 15 minutesChange at 30 minutes
Heart RateSignificant DecreaseSignificant Decrease
Cardiac IndexSignificant DecreaseSignificant Decrease
Stroke IndexSignificant DecreaseSignificant Decrease
Systemic Vascular ResistanceIncreasedIncreased
Central Venous PressureIncreasedIncreased
Left Ventricular Stroke Work Index-39%-29%
Right Ventricular Stroke Work Index-57%-38%

Data derived from a study on the cardiopulmonary evaluation of this compound in cats. nih.govavma.org

Influence on Ovarian Artery Blood Flow Velocity

Specific studies have investigated the effects of medetomidine on the vasculature of the reproductive organs. Administration of medetomidine has been shown to cause a significant decrease in blood flow velocities, specifically the Peak Systolic Velocity (PSV) and End Diastolic Velocity (EDV), in the ovarian artery. nih.govresearchgate.netnih.gov This reduction in ovarian perfusion is likely a result of the generalized redistribution of blood flow to more vital organs. nih.gov The Resistive Index (RI), a measure of vascular resistance, was not significantly affected by medetomidine administration in these studies. nih.govnih.gov

Effects of Medetomidine on Ovarian Artery Blood Flow in Dogs

This table presents the observed changes in Doppler parameters of the ovarian artery in dogs before and after the administration of medetomidine (10 µg/kg, IM).

Doppler ParameterEffect of Medetomidine
Peak Systolic Velocity (PSV)Significantly Decreased
End Diastolic Velocity (EDV)Significantly Decreased
Resistive Index (RI)No Significant Change

Data sourced from studies on the effects of sedation with medetomidine on Doppler measurements of ovarian artery blood flow. nih.govnih.gov

Respiratory System Regulation

This compound exerts a depressive effect on the respiratory system. Intravenous administration of medetomidine has been shown to decrease respiratory rate and minute volume in a dose-dependent manner. nih.govresearchgate.net It also reduces the central respiratory drive. nih.gov While medetomidine can cause respiratory depression, particularly when combined with other sedative agents, it is generally considered to have minimal respiratory effects at sedative doses and is noted for not causing significant respiratory depression. nih.govnih.govresearchgate.net In some studies, while respiratory rate decreased, tidal volume increased, resulting in no significant change to minute ventilation at lower doses. plos.org However, at higher doses, a decrease in minute ventilation has been observed. plos.org

Endocrine and Metabolic Alterations

This compound exerts significant effects on the endocrine system, leading to notable metabolic changes. These effects are primarily mediated through its interaction with α2-adrenoceptors located on various endocrine cells and in the central nervous system.

A well-documented metabolic effect of this compound is the induction of hyperglycemia. nih.govresearchgate.net This increase in blood glucose concentration is a direct result of the drug's inhibitory effect on insulin (B600854) secretion from the pancreatic β-cells. nih.govnih.gov Medetomidine acts on α2-adrenoceptors on these cells, leading to a reduction in insulin release, a condition known as hypoinsulinemia. nih.govnih.gov Studies in dogs have shown that intravenous administration of medetomidine transiently decreases serum insulin concentration. nih.govsemanticscholar.org While plasma glucose may increase, in some studies with clinically normal dogs, it remained within the normal physiological range. nih.govsemanticscholar.org However, in other studies, both medetomidine and xylazine (B1663881) induced remarkable hyperglycemia in cats. nih.gov The pre-anesthetic administration of medetomidine has been shown to significantly suppress insulin secretion and increase plasma glucose concentration in both healthy dogs and those with insulinoma. umn.eduresearchgate.net

Interactive Data Table: Effects of Medetomidine on Glucose and Insulin in Dogs

Study ReferenceAnimal ModelDosage of MedetomidineEffect on InsulinEffect on Glucose
Burton et al. (1997)Healthy Beagles10 and 20 µg/kg IVMean serum insulin concentration significantly decreased for up to 120 minutes. nih.govTended to increase but did not differ significantly from control values. nih.gov
Guedes & Rude (2013)Healthy Dogs and Dogs with Insulinoma5 µg/kg IMSignificantly decreased plasma insulin concentrations. umn.eduSignificantly increased plasma glucose concentrations. umn.edu
A study cited by Amengual et al. (2013)Healthy Cats10 µg/kg IVInhibition of insulin release. researchgate.netIncrease in glycemia. researchgate.net

The effect of this compound on the adrenal cortical axis and cortisol secretion appears to be complex and may vary between species. In a study involving healthy male volunteers, intravenous medetomidine dose-dependently decreased the plasma level of cortisol. nih.gov In contrast, a study in goats showed that medetomidine increased cortisol levels. researchgate.net Research on dexmedetomidine (B676) in dogs indicated no significant effect on basal or ACTH-stimulated cortisol concentrations. researchgate.net Furthermore, a study on dogs undergoing ovariohysterectomy suggested that dexmedetomidine could decrease plasma cortisol levels post-surgery. cabidigitallibrary.org Another study in dogs found no differences in cortisol levels with low-dose continuous rate infusions of medetomidine. nih.gov The perioperative use of dexmedetomidine has been shown to reduce serum cortisol levels in human patients undergoing surgery. nih.govundip.ac.id

This compound can modulate the secretion of several pituitary hormones. A study in healthy human males investigated the acute effects of intravenous medetomidine on anterior pituitary hormones. The results showed that plasma levels of Luteinizing Hormone (LH) were unaffected by the drug. nih.gov In the same study, Thyroid-Stimulating Hormone (TSH) showed a slight but statistically significant increase. nih.gov Regarding Adrenocorticotropic Hormone (ACTH), a study on postoperative patients receiving dexmedetomidine found no differences in ACTH concentrations compared to a control group. nih.gov

Thermoregulation and Other Systemic Effects

This compound administration induces a range of systemic physiological responses beyond its primary sedative and analgesic effects. These encompass alterations in thermoregulation, renal function, gastrointestinal motility, and ocular and muscular physiology.

Hypothermia Induction

Medetomidine administration is associated with a notable decrease in core body temperature. This hypothermic effect is primarily attributed to its action on α2-adrenoceptors in the central nervous system, which play a crucial role in thermoregulation. The activation of these receptors leads to a reduction in the thermoregulatory thresholds for vasoconstriction and shivering, processes the body would typically initiate to conserve and generate heat in a cool environment. researchgate.net Consequently, the animal's body is less able to counteract heat loss, leading to a drop in temperature. This effect is dose-dependent and can be influenced by the ambient temperature. cdc.gov The sympatholytic effects of medetomidine further contribute to heat loss through vasodilation in certain vascular beds, although initial peripheral vasoconstriction is also observed. nih.gov

Renal Effects and Diuresis

This compound exerts a significant diuretic effect, increasing urine production. nih.govscielo.brresearchgate.net This response is multifactorial. A key mechanism is the inhibition of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), from the posterior pituitary gland. researchgate.netnih.gov AVP normally promotes water reabsorption in the kidneys; its suppression by medetomidine leads to increased excretion of water.

Studies have shown that medetomidine can significantly decrease plasma AVP concentrations. nih.govnih.gov Additionally, medetomidine has been found to increase plasma concentrations of atrial natriuretic peptide (ANP), a hormone that promotes sodium and water excretion. nih.govresearchgate.net The diuretic effect of medetomidine may be less dose-dependent compared to other α2-agonists like xylazine. nih.govscielo.br The increased urine output is typically accompanied by a decrease in urine specific gravity and osmolality. nih.govscielo.br

Effects of Medetomidine on Renal Parameters

ParameterEffectMechanismSource
Urine ProductionIncreaseInhibition of Arginine Vasopressin (AVP/ADH), Increase in Atrial Natriuretic Peptide (ANP) nih.govscielo.brresearchgate.net
Plasma AVP/ADHDecreaseCentral α2-adrenoceptor stimulation researchgate.netnih.gov
Plasma ANPIncreaseStimulation of release nih.govresearchgate.net
Urine OsmolalityDecreaseReduced water reabsorption nih.govscielo.br
Urine Specific GravityDecreaseReduced water reabsorption nih.govscielo.br

Gastrointestinal Motility Changes (e.g., Vomiting/Nausea, Involuntary Defecation)

This compound influences gastrointestinal function, primarily by inhibiting motility. mdpi.comvin.com This is achieved through its action on α2-adrenoceptors located in the gastrointestinal tract, which results in decreased smooth muscle contraction. mdpi.com The inhibition of motility has been observed in various parts of the digestive system, including the gastric antrum, duodenum, mid-jejunum, and ileum. mdpi.com

Vomiting is a frequently reported side effect following the administration of medetomidine, particularly in cats and to a lesser extent in dogs. nih.govnih.gov This is thought to be due to the stimulation of the chemoreceptor trigger zone in the brain. In some instances, particularly upon recovery, involuntary defecation can occur, which may be related to the restoration of colonic activity after a period of suppression. vin.com

Ocular Effects (Pupillary Dilation, Tear Flow)

The ocular effects of this compound are complex and can vary. A consistent finding is a reduction in tear production (Schirmer tear test values). avma.orgscielo.brdrugbank.com This decrease in tear flow is attributed to α2-adrenoceptor-mediated vasoconstriction of blood vessels supplying the lacrimal glands. scielo.br

The effect on pupil size is more variable. While some studies report miosis (pupillary constriction), others have found no significant change or even mydriasis (pupillary dilation). zoetis.com.brmattersnetwork.orgemcrit.org These discrepancies may be due to differences in dosage, route of administration, and the species being studied. The impact on intraocular pressure (IOP) is also not consistently reported, with some studies showing a decrease, while others find no significant effect. mattersnetwork.orgemcrit.orgnih.gov

Ocular Effects of this compound

Ocular ParameterObserved EffectPotential MechanismSource
Tear Flow (Schirmer Tear Test)Significant DecreaseVasoconstriction of lacrimal gland blood vessels avma.orgscielo.brdrugbank.com
Pupil SizeVariable (Miosis, No Change, or Mydriasis reported)Complex interaction with autonomic innervation of the iris zoetis.com.brmattersnetwork.orgemcrit.org
Intraocular Pressure (IOP)Variable (Decrease or No Significant Change reported)Changes in aqueous humor dynamics mattersnetwork.orgemcrit.orgnih.gov

Muscular Manifestations (Tremors, Spontaneous Contractions)

Muscle tremors or spontaneous muscle contractions are a known potential side effect of medetomidine administration in both dogs and cats. nih.govavma.org These muscular manifestations are generally mild and sporadic. The exact mechanism underlying these tremors is not fully elucidated but is thought to be related to the drug's effects on the central nervous system. It has been suggested that hypersensitivity to external stimuli, such as noise, may play a role in the occurrence of muscle twitching in sedated animals. avma.org

Potential Indirect Impact on Wound Healing

While direct studies on the effect of this compound on wound healing are scarce, its known physiological effects suggest a potential indirect impact. Medetomidine induces peripheral vasoconstriction, which can lead to a decrease in skin perfusion and tissue oxygenation. nih.govnih.gov Reduced blood flow to the skin and underlying tissues could theoretically impair the delivery of oxygen and essential nutrients necessary for the various stages of wound healing, including inflammation, proliferation, and remodeling.

Studies using advanced imaging techniques have demonstrated that dexmedetomidine, the active enantiomer of medetomidine, decreases skin perfusion in cats and dogs. researchgate.netavma.org This reduction in blood flow occurs rapidly after administration. While the clinical significance of this reduced perfusion on the healing of surgical or traumatic wounds has not been definitively established, it is a factor to consider, especially in procedures involving skin flaps or in patients with compromised vascular supply. avma.org It is important to note that while the potential for exacerbating skin and soft tissue damage has been raised, particularly in the context of illicit drug use involving medetomidine, clinical use of its enantiomer, dexmedetomidine, has not been directly linked to wound formation. nih.gov

Pharmacokinetic Profile and Disposition of Medetomidine Hydrochloride

Absorption and Distribution Dynamics

The entry of medetomidine (B1201911) into the systemic circulation and its subsequent distribution to various tissues are governed by several factors, including the route of administration and the physiological characteristics of the species.

Medetomidine is rapidly absorbed following parenteral administration. After intramuscular (IM) injection in dogs and cats, peak plasma concentrations are typically observed within 30 minutes, which aligns with the rapid onset of its clinical effects. nih.gov

Oral transmucosal (OTM) administration is another viable, non-invasive route. nih.gov However, absorption characteristics can differ compared to the IM route. In a study involving cats, peak serum drug concentrations were reached more slowly after oral administration (43.6 ± 14.3 minutes) compared to intramuscular administration (21.6 ± 10.0 minutes). researchgate.net Despite the slower absorption, the systemic drug availability and the extent of sedation were not statistically different between the two routes, although considerable individual variation was noted with OTM administration. researchgate.net A separate study on the dexmedetomidine-methadone combination in dogs found reduced and delayed absorption with the OTM route, with peak concentrations approximately 10 times lower than with IM administration.

Route of AdministrationSpeciesTime to Peak Concentration (Tmax)Reference
Intramuscular (IM)Cats21.6 ± 10.0 min researchgate.net
Oral Transmucosal (OTM)Cats43.6 ± 14.3 min researchgate.net
Intramuscular (IM)Dogs & CatsWithin 0.5 h nih.gov

This table presents the time to reach maximum plasma concentration of medetomidine via different administration routes in various species.

The oral bioavailability of medetomidine is generally low, a characteristic attributed to extensive first-pass metabolism in the liver. nih.gov For its active isomer, dexmedetomidine (B676), the oral bioavailability is only 16%. nih.gov First-pass metabolism refers to the reduction in drug concentration before it reaches the systemic circulation, primarily occurring in the liver and gut wall. nih.govresearchgate.net Factors that can influence this process include the rate of drug delivery to the metabolizing organs and the intrinsic activity of the metabolic enzymes. grantome.com The significant hepatic extraction limits the amount of active drug that enters the bloodstream after oral ingestion. nih.gov

Once in the systemic circulation, medetomidine and its active isomer, dexmedetomidine, are highly bound to plasma proteins. In humans, dexmedetomidine exhibits an average protein binding rate of 93.7%. nih.gov This high degree of protein binding can influence the drug's distribution and availability to target tissues.

The apparent volume of distribution (Vd) for medetomidine is relatively large, indicating extensive distribution into tissues outside of the plasma. There are notable differences across species. In dogs, the Vd has been reported as 2.8 L/kg, while in cats it is 3.5 L/kg. nih.govdrugbank.com Rats exhibit a significantly higher volume of distribution at 8.2 L/kg. nih.gov This parameter reflects the extent to which a drug is distributed in the body tissues compared to the plasma.

SpeciesVolume of Distribution (Vd)Reference
Dog2.8 L/kg nih.govdrugbank.com
Cat3.5 L/kg nih.govdrugbank.com
Rat8.2 L/kg nih.gov

This table shows the volume of distribution of medetomidine in different animal species.

Biotransformation and Elimination Pathways

The clearance of medetomidine from the body is primarily achieved through extensive metabolism, followed by the excretion of its metabolites.

The liver is the principal site of medetomidine biotransformation. nih.govnih.gov The primary metabolic pathways are hydroxylation and N-glucuronidation. nih.govnih.govnih.gov Hydroxylation of a methyl substituent is a key initial step, which is then followed by either glucuronidation or further oxidation to a carboxylic acid. nih.gov

In humans, the major metabolic route for dexmedetomidine is N-glucuronidation at the imidazolate nitrogens, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT2B10. nih.govnih.gov Cytochrome P450 enzymes, such as CYP2A6, are also involved in the metabolism of dexmedetomidine. nih.govresearchgate.net These metabolic processes convert the lipophilic parent drug into more water-soluble, inactive metabolites that can be readily excreted. ijpcbs.comwikipedia.org Following biotransformation, the majority of metabolites are eliminated via the kidneys, with approximately 95% excreted in the urine and a smaller fraction (4%) in the feces. nih.govresearchgate.net

Role of Inactive Metabolites

Medetomidine hydrochloride undergoes extensive biotransformation, primarily in the liver, before its elimination from the body. drugbank.com The metabolic processes result in the formation of metabolites that are considered pharmacologically inactive. nih.gov The parent compound is found in negligible amounts in excreta, indicating that metabolism is the primary route of clearance. drugbank.com

The main metabolic pathways include hydroxylation, mediated by cytochrome P450 (CYP) enzymes, and direct N-glucuronidation. nih.govwikipedia.org In humans, the major circulating metabolites after administration of dexmedetomidine (the active enantiomer of medetomidine) are N-glucuronides and O-glucuronides. nih.gov Studies have identified specific urinary metabolites, including the glucuronide of hydroxymedetomidine and medetomidine carboxylic acid. researchgate.net These metabolites have been shown to be significantly less potent at the α2-receptor compared to the parent drug and are therefore considered inactive. nih.gov The elimination of these inactive metabolites occurs predominantly through the kidneys, with approximately 95% excreted in the urine and the remaining 4% in the feces. nih.gov

Elimination Kinetics and Half-Life Determination

The elimination of medetomidine from the plasma is characterized by a rapid distribution phase followed by a slower elimination phase. The elimination half-life (t½), a measure of the time it takes for the drug concentration in the plasma to reduce by half, is determined from the terminal slope of the plasma concentration-time curve. mdpi.com This parameter is calculated using the elimination rate constant (λz), where t½ = ln(2)/λz. mdpi.com

The elimination half-life of medetomidine exhibits variability across different species. Studies have reported a range of values, as detailed in the table below. In healthy human volunteers, the elimination half-life of dexmedetomidine is reported to be between 2.1 and 3.1 hours. nih.gov In veterinary species, the half-life generally ranges from approximately 1 to 1.6 hours. drugbank.comnih.gov For instance, studies in dogs and cats have shown elimination half-lives of approximately 0.97 to 1.6 hours, respectively. drugbank.comnih.gov In rats, reported values vary, with some studies calculating it to be around 65.2 minutes (1.09 hours) while others note it may be underestimated. nih.govmdpi.com

SpeciesElimination Half-Life (t½)Reference
Human (Healthy Volunteers)2.1–3.1 hours nih.gov
Human (ICU Patients)2.2–3.7 hours nih.gov
Dog0.97 hours drugbank.comnih.gov
Cat1.6 hours drugbank.comnih.gov
Rat~1.09 hours (65.2 ± 9.0 min) mdpi.com

Inter-Individual Variability in Pharmacokinetics

Influence of Physiological Parameters (e.g., Body Size, Hepatic Function, Cardiac Output)

Significant inter-individual variability has been described in the pharmacokinetics of medetomidine. nih.gov This variability can be attributed to several physiological parameters that influence how the drug is distributed, metabolized, and eliminated.

Body Size: Body weight is a key factor, as it influences the volume of distribution and clearance of the drug. nih.gov Pharmacokinetic parameters are often scaled allometrically by weight in population models to account for this variability. nih.gov

Hepatic Function: As medetomidine is eliminated almost entirely through biotransformation in the liver, hepatic function is a critical determinant of its clearance. drugbank.comnih.gov In patients with hepatic impairment, the metabolism of the drug is slowed, leading to a prolonged elimination half-life. nih.gov

Cardiac Output: Cardiac output can influence the delivery of the drug to the liver for metabolism and to other tissues. Changes in cardiac output may therefore affect the rate of drug clearance and distribution throughout the body. nih.gov

Population Pharmacokinetic Modeling

Population pharmacokinetic (PopPK) modeling is a statistical approach used to characterize the pharmacokinetics of a drug and explain the sources of variability in a target population. nih.govscispace.com These models are developed using data from multiple individuals and often employ nonlinear mixed-effects modeling techniques. nih.gov

Several PopPK analyses have been conducted for medetomidine and its active enantiomer, dexmedetomidine, in various species, including horses and humans. nih.govmadbarn.com These studies typically utilize compartmental models, such as two-compartment models, to describe the drug's disposition. nih.gov Minimal physiologically based pharmacokinetic (mPBPK) models have also been applied to provide a more mechanistic interpretation of the drug's distribution and elimination. researchgate.net

These models incorporate covariates to explain inter-individual variability. For example, patient characteristics like weight and age have been identified as important predictors of clearance in pediatric populations. nih.govscispace.com By quantifying the relationships between physiological parameters and pharmacokinetic profiles, PopPK models help in understanding the factors that contribute to the variability in drug response. madbarn.comresearchgate.net

Pharmacological Interactions and Antagonism

Interactions with Central Nervous System Depressants

The co-administration of medetomidine (B1201911) with other central nervous system (CNS) depressants leads to a potentiation of their effects. This is a critical consideration in clinical practice, as it allows for a more balanced and tailored approach to sedation and anesthesia.

Synergistic Effects with Opioids and Benzodiazepines

Medetomidine exhibits a marked synergistic relationship with both opioids and benzodiazepines. westernu.educabidigitallibrary.org When used in combination, these drug classes potentiate each other's sedative and analgesic properties, resulting in a more profound and reliable state of CNS depression than when any of these agents are used alone. cabidigitallibrary.orgresearchgate.net This synergism allows for the use of lower doses of each individual drug, which can, in turn, minimize the dose-dependent side effects of each agent. nih.gov

The combination of medetomidine with opioids is a common practice to achieve a state of neuroleptanalgesia, characterized by profound sedation and analgesia. westernu.edu This is particularly useful for minor surgical procedures or to facilitate endotracheal intubation. westernu.edu Similarly, combining medetomidine with benzodiazepines can enhance the level of sedation, an approach that is often favored in animals with a higher risk of cardiopulmonary complications. westernu.edu However, it is important to note that the combination of medetomidine with other CNS depressants, including opioids and benzodiazepines, can also lead to more significant respiratory depression. nih.govmdpi.compfizer.comnih.gov

The synergistic effects of these combinations have been documented in various animal species, highlighting the enhanced sedative and analgesic outcomes. For instance, the co-administration of detomidine, a related alpha-2 agonist, with butorphanol (B1668111) or nalbuphine (B1235481) in dogs resulted in deep sedation and a reliable period of intense pain relief. cabidigitallibrary.org

Impact on Anesthetic Requirements of Injectable and Inhalant Agents

A significant clinical advantage of medetomidine is its pronounced anesthetic-sparing effect. nih.govarccjournals.comcabidigitallibrary.org Its administration significantly reduces the required doses of both injectable and inhalant anesthetic agents to achieve and maintain a surgical plane of anesthesia. arccjournals.comuu.nldefra.gov.uk This dose reduction can be substantial, often ranging from 50% to 90%, depending on the specific anesthetic agent and the individual patient. defra.gov.uk

For example, premedication with medetomidine has been shown to decrease the required dose of propofol (B549288) for induction and maintenance of anesthesia by up to 75%. nih.gov Similarly, it markedly reduces the minimum alveolar concentration (MAC) of inhalant anesthetics like isoflurane (B1672236) and desflurane (B1195063). vin.comnih.govkoreascience.kr Studies have demonstrated that medetomidine infusion can significantly lower the end-tidal concentration of desflurane needed to maintain anesthesia in dogs. nih.gov This effect is dose-dependent, with even low doses of medetomidine demonstrating an anesthetic-sparing effect. koreascience.kr

Interaction with Vasodilating Agents

The cardiovascular effects of medetomidine are primarily characterized by an initial increase in blood pressure due to peripheral vasoconstriction, followed by a potential decrease to normal or slightly below normal levels. defra.gov.ukavma.org When co-administered with vasodilating agents, such as certain injectable or inhalational anesthetics, the vasoconstrictive effects of medetomidine can be offset. nih.gov

For instance, inhalant anesthetics like isoflurane are known to cause vasodilation, which can lead to hypotension. avma.org The concurrent use of medetomidine can counteract this vasodilation, helping to maintain a more stable mean arterial pressure during anesthesia. avma.org However, the interaction is complex, as the potentiation of medetomidine's bradycardic effects by other sedatives may necessitate careful cardiovascular monitoring. nih.gov The systemic administration of dexmedetomidine (B676), the active enantiomer of medetomidine, has been shown to attenuate the cerebral vasodilation induced by isoflurane and sevoflurane (B116992) in dogs. nih.gov

Reversal Pharmacology of Alpha-2 Adrenoceptor Antagonists

The sedative and physiological effects of medetomidine can be reliably and rapidly reversed by the administration of a specific alpha-2 adrenoceptor antagonist. This reversibility is a key feature of medetomidine, allowing for a controlled and swift recovery from sedation.

Mechanism of Action of Atipamezole (B1667673) as a Selective Alpha-2 Antagonist

Atipamezole is a potent and highly selective alpha-2 adrenoceptor antagonist that acts as the primary reversal agent for medetomidine. wikipedia.orgnih.gov Its mechanism of action is based on competitive antagonism at the alpha-2 adrenoceptor sites. wikipedia.org Atipamezole has a significantly higher affinity for alpha-2 adrenoceptors and a much greater alpha-2/alpha-1 selectivity ratio compared to other antagonists like yohimbine (B192690). nih.govmedchemexpress.com

By binding to the alpha-2 adrenoceptors, atipamezole displaces medetomidine, thereby blocking its effects. wikipedia.org This competitive inhibition effectively terminates the sedative, analgesic, and cardiovascular effects induced by medetomidine. nih.govwiley.com Atipamezole is not selective for specific subtypes of alpha-2 adrenoceptors and has minimal affinity for other receptor types, such as serotonin (B10506) or imidazoline (B1206853) binding sites, which contributes to its specific and reliable reversal action with few off-target effects. nih.gov

Efficacy in Reversing Sedative and Physiological Effects (e.g., Cardiovascular, Metabolic, Neuroendocrine)

Atipamezole has demonstrated high efficacy in rapidly and effectively reversing the wide range of effects induced by medetomidine. nih.govcapes.gov.br Following administration, a prompt reversal of sedation is typically observed, with animals often becoming alert and able to stand within minutes. nih.govwiley.comcapes.gov.br

Cardiovascular Reversal: Atipamezole effectively counteracts the cardiovascular changes induced by medetomidine. It rapidly reverses bradycardia (slow heart rate), with heart rate typically increasing towards normal levels within a few minutes of administration. nih.govwiley.comzoetisus.com It also helps to normalize blood pressure. mdpi.com While a transient decrease in systolic blood pressure may occur immediately after atipamezole administration, this is generally followed by a return to pre-sedation levels. zoetisus.com

Metabolic and Neuroendocrine Reversal: The metabolic and neuroendocrine effects of medetomidine, such as hyperglycemia, are also reversed by atipamezole. By blocking the alpha-2 adrenoceptors, atipamezole restores normal glucose homeostasis.

Respiratory Reversal: Respiratory depression caused by medetomidine is also antagonized by atipamezole, leading to an increase in respiratory rate. zoetisus.com

The following table summarizes the reversal times for sedative effects of medetomidine following atipamezole administration in dogs and cats, based on clinical study findings. nih.govwiley.com

SpeciesEffectMedian Time to Reversal with AtipamezoleMedian Time to Reversal with Placebo
Dog Arousal3-5 minutes>30 minutes
Walking6-10 minutes>30 minutes
Cat Arousal5 minutes>30 minutes
Walking10 minutes>30 minutes

Comparative Antagonism with Other Agents (e.g., Yohimbine)

The reversal of medetomidine's effects is primarily achieved through the administration of α2-adrenoceptor antagonists. Among the available agents, atipamezole and yohimbine are frequently utilized, though they exhibit notable differences in their specificity, efficacy, and resulting physiological responses. nih.govtubitak.gov.tr Atipamezole is recognized as a more potent and selective α2-adrenoceptor antagonist compared to yohimbine. avma.org

In comparative studies, atipamezole has demonstrated superiority over yohimbine as a medetomidine antagonist. tubitak.gov.tr When used to reverse medetomidine-induced sedation in goats, atipamezole led to a significantly faster recovery, with animals standing within approximately 2 minutes, compared to 45 minutes for those treated with yohimbine. tubitak.gov.tr The control group, which received saline, remained recumbent for an average of 90 minutes. tubitak.gov.tr Following reversal, goats treated with atipamezole appeared alert, and the agent significantly, though partially, reversed medetomidine-induced reductions in heart rate and ruminal contractions. tubitak.gov.tr Yohimbine, in contrast, only partially reversed the decrease in heart rate. tubitak.gov.tr

In dogs, yohimbine has been shown to effectively antagonize medetomidine-induced sedation. e-jvc.orgvin.com Administration of yohimbine following medetomidine resulted in a more rapid recovery to sternal recumbency and walking compared to control groups. vin.com It also antagonized medetomidine-induced bradycardia and respiratory depression, with heart and respiratory rates increasing after yohimbine administration. e-jvc.orgvin.com

When examining the antagonism of medetomidine-induced diuresis in dogs, both atipamezole and yohimbine were found to be effective. nih.govnih.gov They both inhibited the medetomidine-induced decreases in urine specific gravity and osmolality. nih.govnih.gov However, their mechanisms and potency differed. Yohimbine's antidiuretic action was found to be more potent than that of atipamezole, but unlike atipamezole, its effect was not dose-dependent. nih.govnih.gov This difference may be related to their receptor affinity; atipamezole has an imidazoline-like structure, whereas yohimbine does not possess affinity for imidazoline receptors. nih.gov

Table 1: Comparative Effects of Atipamezole and Yohimbine in Reversing Medetomidine-Induced Sedation
ParameterAtipamezoleYohimbineSource
Recumbency Period (Goats) ~2 minutes~45 minutes tubitak.gov.tr
Reversal of Bradycardia Partial reversalPartial reversal tubitak.gov.tre-jvc.org
Reversal of Ruminal Contraction Reduction (Goats) Partial reversalNo significant reversal tubitak.gov.tr
Antagonism of Diuresis (Dogs) Effective (Dose-dependent)More potent than atipamezole (Not dose-dependent) nih.govnih.gov
Receptor Selectivity (α2/α1) Highly selective α2 antagonistMainly an α2-adrenergic receptor blocker, less specific than atipamezole nih.govavma.orge-jvc.org

Pharmacokinetic and Pharmacodynamic Considerations of Reversal Agents

The pharmacokinetics of reversal agents, such as atipamezole, and their interaction with medetomidine are crucial for understanding the clinical outcomes of antagonism. Atipamezole is a selective α2-adrenergic receptor antagonist that is rapidly absorbed and distributed to target tissues following intramuscular injection, with an onset of action typically within minutes. musechem.com

A notable pharmacokinetic interaction occurs when atipamezole is administered after medetomidine. Studies in both dairy calves and cows have shown that intravenous injection of atipamezole can cause a transient increase in the plasma concentration of medetomidine. nih.govresearchgate.net In calves, the mean increment in medetomidine concentration was 6.4 ng/mL, lasting for an average of 39.4 minutes. researchgate.net A similar, though smaller, increase was observed in cows. nih.gov This phenomenon is thought to result from the displacement of medetomidine from α2-adrenoceptors in highly perfused tissues by the antagonist, atipamezole, which has a high affinity for these receptors. musechem.comnih.govresearchgate.net Despite this transient increase, atipamezole does not significantly alter most key pharmacokinetic parameters of medetomidine, such as its volume of distribution at steady state (Vss) and total clearance (Cl). nih.gov

From a pharmacodynamic perspective, atipamezole effectively reverses the sedative and most cardiopulmonary effects of medetomidine. avma.org However, a phenomenon known as "resedation" can occur. In studies with dairy calves and cows, animals that were reversed with atipamezole relapsed into sedation approximately 80 minutes after the antagonist was administered. nih.govresearchgate.net This may be related to the differing pharmacokinetics of the agonist and antagonist, where the antagonist is eliminated more quickly than the agonist, allowing the remaining medetomidine to re-exert its sedative effects.

The reversal of neuroendocrine effects is also a key consideration. Medetomidine administration leads to a decrease in plasma noradrenaline levels, reflecting an inhibition of sympathetic activity. researchgate.net Following the injection of atipamezole, a substantial increase in noradrenaline levels is observed, indicating a restoration of sympathetic tone. researchgate.net

Table 2: Pharmacokinetic Parameters of Medetomidine and Atipamezole in Dairy Cows
ParameterMedetomidine (followed by saline)Medetomidine (followed by atipamezole)AtipamezoleSource
Volume of Distribution at Steady State (Vss) (L/kg) 1.211.321.77 nih.gov
Total Clearance (Cl) (mL/min x kg) 24.225.848.1 nih.gov

Modulatory Effects of Anticholinergic Agents on Medetomidine-Induced Responses

The use of anticholinergic agents, such as atropine (B194438) and glycopyrrolate, in conjunction with medetomidine is aimed at counteracting the profound bradycardia often induced by α2-agonists. nih.gov Medetomidine causes an initial increase in blood pressure due to peripheral vasoconstriction, which triggers a reflex baroreceptor-mediated bradycardia. nih.govcabidigitallibrary.org Anticholinergic drugs can help maintain or increase heart rate in medetomidine-treated dogs. nih.gov

However, the combination of medetomidine and anticholinergics can lead to undesirable cardiovascular effects. The anticholinergic-induced increase in heart rate can potentiate the hypertension caused by medetomidine. nih.gov This combined effect increases myocardial workload and oxygen demand, which could compromise cardiovascular function. nih.govresearchgate.net Furthermore, the co-administration of these agents has been associated with the development of cardiac dysrhythmias, including atrioventricular (AV) block and premature ventricular contractions. nih.govnih.gov

Research Methodologies and Models for Medetomidine Hydrochloride Studies

In Vitro Receptor Binding Assays and Functional Studies

In vitro studies have been fundamental in elucidating the specific molecular targets of medetomidine (B1201911). Receptor binding assays are a primary tool used to determine the affinity and selectivity of medetomidine for its target receptors. These studies have consistently demonstrated that medetomidine is a potent and highly selective α2-adrenoceptor agonist. selleckchem.comnih.gov

In binding experiments using rat brain preparations, medetomidine hydrochloride exhibits a high affinity for the α2-adrenoceptor, with a reported inhibitor constant (Ki) of 1.08 nM. selleckchem.commedchemexpress.com Its selectivity for the α2-adrenoceptor over the α1-adrenoceptor is a key characteristic, with a selectivity ratio of 1620. selleckchem.comnih.gov This is significantly higher than other α2-agonists like xylazine (B1663881), clonidine (B47849), and detomidine. nih.gov Further studies have shown that medetomidine has minimal or no significant binding affinity for other receptor types, including β1, β2-adrenergic, histamine, serotonin (B10506), muscarinic, dopamine (B1211576), GABA, or opiate receptors, highlighting its specificity. helsinki.fi

Functional studies complement binding assays by assessing the cellular response following receptor activation. For instance, in Chinese Hamster Ovary (CHO) cells, this compound (at 1 μM) has been shown to increase the production of cellular cyclic adenosine (B11128) monophosphate (cAMP) by activating β-like receptors. medchemexpress.com Conversely, in adrenocortical cell suspensions, medetomidine inhibits aldosterone (B195564) release, demonstrating its functional impact on steroidogenesis. medchemexpress.com The α2-adrenoceptor activity of medetomidine is primarily attributed to its d-enantiomer, dexmedetomidine (B676). nih.gov

Table 1: Receptor Binding Profile of Medetomidine

ParameterValueReference Compound Selectivity Ratios (α2/α1)
Target Receptorα2-AdrenoceptorDetomidine: 260
Inhibitor Constant (Ki)1.08 nMClonidine: 220
Selectivity Ratio (α2/α1)1620Xylazine: 160

**7.2. Animal Models in Pharmacological Research

Animal models are indispensable for investigating the in vivo effects of this compound, from its neuropharmacological actions to its systemic physiological consequences.

Rodent models, particularly rats and mice, are extensively used to study the central nervous system effects of medetomidine. In these models, medetomidine induces a dose-dependent reduction in the turnover rate of several key neurotransmitters in the brain. selleckchem.com It has been shown to inhibit the turnover of norepinephrine (B1679862), and at higher doses, it also inhibits the turnover of dopamine and serotonin. selleckchem.comnih.gov This inhibition of sympathetic tone in the central nervous system leads to a range of observable pharmacodynamic responses, including sedation, analgesia, and hypothermia. selleckchem.comnih.gov

Behavioral studies in rats and mice demonstrate dose-dependent sedation, characterized by a decrease in spontaneous motor activity. nih.gov At higher concentrations, these sedative effects progress to hypnosis. nih.gov In studies assessing toxicity, this compound was found to protect against diazinon-induced toxicosis in mice. medchemexpress.com

Large animal models are crucial for understanding the comparative physiology and clinical applications of medetomidine in veterinary contexts.

Dogs and Cats: Medetomidine is licensed for use in dogs and cats. helsinki.fiavma.org Studies in dogs have documented its sedative and analgesic effects, along with cardiovascular responses such as an initial increase in systemic and pulmonary vascular resistance, followed by a decrease in heart rate and cardiac output. medchemexpress.com In cats, medetomidine and its active enantiomer, dexmedetomidine, induce dose-dependent sedation and analgesia. helsinki.fi

Horses: In horses, pharmacokinetic (PK) and pharmacodynamic (PD) studies have characterized the effects of medetomidine on parameters like head height (as a measure of sedation) and heart rate. nih.govresearchgate.net Modeling studies have been employed to describe the relationship between drug concentration and physiological response. nih.gov

Ruminants: Medetomidine has been studied in various ruminant species. In calves, it induces sedation and has been compared with other agents like xylazine. avma.org Pharmacokinetic studies in dairy calves have investigated the disposition of medetomidine and its interaction with the antagonist atipamezole (B1667673). researchgate.net The hypoxemic effects of medetomidine have been noted to be particularly severe in sheep. avma.org

Avian models, such as young chicks, have been used to demonstrate the sedative properties of medetomidine. nih.gov Studies have shown that medetomidine can induce sleep in chicks. nih.gov Research has also investigated the developmental and behavioral effects following in ovo exposure in chicks, revealing impacts on embryo viability and subsequent behavior in hatched chicks. researchgate.net For example, in ovo exposure suppressed open-field activity and increased the duration of tonic immobility. researchgate.net

Advanced Imaging Techniques in Neuropharmacology (e.g., fMRI)

Advanced neuroimaging techniques, particularly functional magnetic resonance imaging (fMRI), have provided deeper insights into how medetomidine affects brain function in living animals. Anesthetic protocols combining medetomidine and isoflurane (B1672236) are increasingly used in fMRI studies of the rodent brain. nih.gov These studies allow for the investigation of resting-state functional connectivity and task-induced blood-oxygen-level-dependent (BOLD) responses under controlled anesthesia. nih.govnih.gov

Studies in mice have used fMRI to compare brain functional networks under different anesthetic regimens, including medetomidine alone and in combination with isoflurane. frontiersin.org These investigations revealed that medetomidine anesthesia is associated with specific signatures of brain functional connectivity, such as anti-correlated activity between cortical structures and the thalamus. frontiersin.org In rats, fMRI studies have examined the dose-dependent effects of medetomidine on functional BOLD responses and neurovascular coupling. nih.gov The use of medetomidine in fMRI is valued for its ability to preserve cerebrovascular reactivity, which can be a confounding factor with other anesthetics. researchgate.net

Pharmacokinetic and Pharmacodynamic Modeling Techniques

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are quantitative approaches used to describe the relationship between drug dose, concentration in the body over time (PK), and the resulting physiological effect (PD). These techniques are essential for understanding and predicting the behavior of this compound.

Population PK/PD analysis, often conducted using software like Monolix, has been applied to data from various animal species. nih.govresearchgate.net In horses, minimal physiologically based pharmacokinetic (mPBPK) models and indirect response models have been used to characterize the effects of medetomidine on heart rate and sedation. nih.gov These models help estimate key parameters such as the drug concentration required to produce a half-maximal effect (IC50). nih.govresearchgate.net

In rats, PK modeling has been used to standardize anesthetic protocols for fMRI studies by determining the appropriate infusion rates to achieve a stable serum concentration of medetomidine. nih.govmdpi.com These studies typically involve fitting data to compartmental models (e.g., two-compartment models) to describe the drug's distribution and elimination. mdpi.comnih.gov Similar PK studies have been performed in dairy calves to understand the drug's disposition and the interaction with its antagonist. researchgate.net

Table 2: Pharmacokinetic/Pharmacodynamic Modeling Applications for Medetomidine

Animal ModelModeling TechniqueKey Findings/Applications
HorsePopulation PK/PD analysis, mPBPK models, Indirect response modelsCharacterization of effects on heart rate and sedation (head height); Estimation of IC50 values. nih.govresearchgate.net
RatCompartmental PK modelsStandardization of anesthetic protocols for fMRI; Determination of infusion rates for steady-state serum concentrations. nih.govmdpi.com
CalfCompartmental PK modelsCharacterization of drug disposition and agonist-antagonist (atipamezole) interactions. researchgate.net

Compartmental and Physiologically Based Pharmacokinetic (PBPK) Models

Compartmental models are a cornerstone of pharmacokinetic analysis, simplifying the complex distribution of a drug in the body into a series of interconnected compartments. nih.govavma.org For medetomidine and its active enantiomer, dexmedetomidine, both two- and three-compartment models have been utilized to describe their concentration-time profiles in plasma. nih.govavma.org The choice between a two- or three-compartment model often depends on the specific drug and the richness of the data collected. nih.govavma.org For instance, in studies with dexmedetomidine, a three-compartment model was found to be superior in describing pooled data from various studies. nih.gov These models are defined by parameters such as clearance (CL), volume of distribution (V), and intercompartmental clearances (Q), which describe the rate of drug transfer between compartments. nih.gov

Physiologically based pharmacokinetic (PBPK) models represent a more sophisticated approach. nih.gov Unlike compartmental models that are largely defined by the drug's own data, PBPK models incorporate a wealth of physiological, anatomical, and biochemical information. nih.govd-nb.info These models map drug movement through a physiologically realistic structure of organs and tissues, connected by blood flow. d-nb.infofrontiersin.org This mechanistic basis allows PBPK models to extrapolate drug behavior across different species, doses, and routes of administration. nih.gov Minimal PBPK (mPBPK) models, a simplified version, have been applied in studies of medetomidine to analyze in vivo data. wiley.comnih.gov The strength of PBPK models lies in their ability to integrate diverse data sources and predict drug concentrations in various tissues, providing a framework for mechanistic PK/PD modeling. nih.gov

A study on dexthis compound in human volunteers found that a three-compartment mammillary pharmacokinetic model best described the intravenous concentration-time profile. nih.gov The study highlighted that incorporating subject height as a covariate for the volume of the central compartment improved the model's predictive value. nih.gov

Table 1: Example of Pharmacokinetic Parameters from a Three-Compartment Model for Dexmedetomidine This table is interactive. You can sort and filter the data.

Parameter Description Value Unit
V1 Volume of the central compartment 7.99 L
V2 Volume of the rapidly equilibrating peripheral compartment 13.8 L
V3 Volume of the slowly equilibrating peripheral compartment 187 L
Cl1 Clearance from the central compartment (0.00791*height [cm]) - 0.927 L/min
Cl2 Intercompartmental clearance between central and rapidly equilibrating compartments 2.26 L/min
Cl3 Intercompartmental clearance between central and slowly equilibrating compartments 1.99 L/min

Data derived from a study on dexthis compound in adult human volunteers. nih.gov

Indirect Response Models (IRM)

Indirect response models (IRM) are essential for characterizing the pharmacodynamics of drugs like medetomidine, where the observed effect is not directly proportional to the plasma concentration. nih.govcertara.com These models are particularly useful when there is a time delay between the peak drug concentration and the maximum pharmacological response. nih.gov IRMs account for this delay by modeling the drug's effect on the turnover (production or loss) of an endogenous substance that mediates the observed response. nih.govcertara.com

The core of an IRM involves a zero-order rate constant for the production of the response (kin) and a first-order rate constant for the loss of the response (kout). certara.com The drug's effect is then modeled as either an inhibition or stimulation of kin or kout. certara.com For example, the sedative and cardiovascular effects of α2-adrenergic agonists like medetomidine can be linked to their influence on the release of neurotransmitters. nih.gov

In a study involving medetomidine, detomidine, and dexmedetomidine in horses, IRMs were successfully used to model the drug's effects on head height (a measure of sedation), heart rate, and blood glucose levels. wiley.comnih.gov This approach allowed researchers to characterize the drug's inhibitory effects and understand the time course of these physiological changes. nih.gov

Table 2: Key Parameters in Indirect Response Models This table is interactive. You can sort and filter the data.

Parameter Description
kin Zero-order rate constant for the production of the response.
kout First-order rate constant for the loss of the response.
IC50 Drug concentration that produces 50% of the maximal inhibition.
Emax Maximum drug effect.
EC50 Drug concentration that produces 50% of the maximum effect.

Parameters used to quantify the relationship between drug concentration and pharmacological effect in IRMs. certara.com

Population PK/PD Analysis

Population pharmacokinetic/pharmacodynamic (PK/PD) analysis is a powerful statistical approach used to quantify the typical PK and PD characteristics of a drug in a specific population and to identify the sources of variability in those characteristics. nih.govnih.gov This methodology combines data from multiple individuals to estimate population-level parameters and the variability between subjects. nih.govoup.com

In studies of medetomidine and related compounds, population PK/PD analysis has been conducted using software like Monolix, which employs algorithms such as the stochastic approximation expectation-maximization (SAEM) algorithm. wiley.comnih.gov This type of analysis allows for the integration of compartmental PK models and indirect response models to create a comprehensive understanding of the drug's dose-concentration-effect relationship. nih.gov

A key advantage of the population approach is its ability to handle sparse data, which is common in clinical studies. nih.gov By pooling data, a robust model can be developed even when individual subjects have limited sampling points. nih.gov This has been demonstrated in studies of dexmedetomidine in critically ill patients, where a one-compartment model was sufficient to describe the data, and body weight was identified as a significant covariate influencing clearance. nih.gov

Furthermore, population PK/PD analysis can be used to compare the potency of different drugs. For instance, a study in horses found that the drug concentration required to achieve half of the maximal inhibitory effect (IC50) on heart rate and head height was significantly lower for medetomidine and dexmedetomidine compared to detomidine. nih.govresearchgate.net The analysis also revealed that medetomidine had a more pronounced effect on increasing glucose concentrations than dexmedetomidine. nih.govresearchgate.net

Table 3: Comparison of IC50 Values for Different α2-Adrenergic Agonists This table is interactive. You can sort and filter the data.

Drug Effect Relative IC50
Detomidine Head Height & Heart Rate Inhibition ~4 times higher than MED and DEX
Medetomidine Head Height & Heart Rate Inhibition Lower than DET
Dexmedetomidine Head Height & Heart Rate Inhibition Lower than DET

IC50 represents the concentration required to obtain inhibition at half-maximal effect. A lower IC50 indicates higher potency. Data from a population PK/PD analysis in horses. nih.govresearchgate.net

Emerging Research Areas and Future Directions in Medetomidine Hydrochloride Studies

Investigation of Novel Therapeutic Applications (e.g., beyond established sedative/analgesic uses)

While medetomidine (B1201911) is well-established as a sedative and analgesic for veterinary use, and its active enantiomer, dexmedetomidine (B676), is used for sedation in human intensive care, research is uncovering other potential applications. cfsre.orgnih.govmattersnetwork.org One of the most distinct novel applications is in the field of marine biotechnology. The free base form of medetomidine is marketed as Selektope®, an antifouling agent used in marine paints to prevent the growth of barnacles and other marine organisms on ship hulls. wikipedia.org The compound interacts with the octopamine (B1677172) receptor in barnacle larvae, triggering hyperactivity that prevents them from settling on the surface, an effect that is reversible once the larva moves away. wikipedia.org

Additionally, studies analyzing adulterated street drugs have unexpectedly found that medetomidine may be associated with hallucinogenic effects in humans. nih.govresearchgate.net While this is an adverse effect in the context of illicit use, it points to a pharmacological activity that is not fully characterized and could potentially be investigated for therapeutic purposes under controlled conditions in the future. Further research is focused on areas such as neuroprotection and its combination with other medications to optimize therapeutic benefits while minimizing adverse effects. musechem.com

Research on Long-Term Pharmacological Effects and Safety Profiles

The long-term effects of medetomidine in humans are not well understood, which is a significant concern given its appearance in the illicit drug supply. jheaonline.org However, studies on its pharmacologically active component, dexmedetomidine, provide some insights. Research examining the prolonged use of dexmedetomidine for sedation in critically ill patients (for periods longer than 24 hours) has found it to be a viable alternative to traditional sedatives like benzodiazepines or propofol (B549288). nih.gov

One study confirmed the efficacy and safety of dexmedetomidine administered for up to 30 days, noting that it was associated with lower incidences of delirium and coma compared to other agents. nih.gov Another comparative study of short-term (≤24 hours) versus long-term (>24 hours) administration in ICU patients found no significant difference in the incidence of common side effects such as hypotension, hypertension, or bradycardia between the two periods. researchgate.net The study concluded that the long-term safety of dexmedetomidine was confirmed relative to its short-term use. researchgate.net Despite these findings for its enantiomer, further research is crucial to establish the specific long-term safety profile of medetomidine hydrochloride itself, especially in the context of repeated, non-clinical exposure.

Advanced Computational and Structural Biology Approaches for Receptor Interactions

Understanding how this compound interacts with its primary target, the α2-adrenergic receptor, is fundamental to explaining its potent pharmacological effects. Advanced computational and structural biology techniques are pivotal in elucidating these molecular interactions. nih.gov Medetomidine is a highly selective α2-adrenoceptor agonist, with its effects being primarily mediated by the dexmedetomidine enantiomer. nih.govmattersnetwork.orglifetreatmentcenters.org

Computational methods such as Molecular Docking (MDo) and Molecular Dynamics (MD) simulations are powerful tools for this research. nih.gov

Molecular Docking (MDo) simulates the interaction between a ligand (medetomidine) and its receptor (the α2-adrenoceptor). This technique predicts the preferred orientation and binding affinity of the molecule within the receptor's binding site, helping to identify key amino acid residues involved in the interaction. nih.govnih.gov

Molecular Dynamics (MD) simulations provide a more dynamic picture, modeling the movement of every atom in the ligand-receptor complex over time. This approach can reveal how the binding of medetomidine stabilizes the receptor in a particular conformation, leading to the downstream signaling that causes sedation and analgesia. nih.govnih.gov

These structure-based drug design (SBDD) methods, often combined with experimental techniques like cryo-electron microscopy (cryo-EM), provide detailed insights into the structural basis of medetomidine's activity. nih.govsmr.org.uk By understanding these interactions at an atomic level, researchers can better predict the effects of new compounds, explain the high potency of medetomidine, and potentially design more effective therapeutic agents or novel reversal agents in the future. smr.org.ukresearchgate.net

Exploration of Stereoselective Pharmacological Interventions

This compound is a chiral compound administered as a racemic mixture, meaning it consists of equal parts of two non-superimposable mirror-image molecules known as enantiomers. chemmethod.comcore.ac.ukbohrium.com These two stereoisomers are dexmedetomidine (the S-enantiomer) and levomedetomidine (B195856) (the R-enantiomer). chemmethod.com A significant area of pharmacological research has been the exploration of the distinct properties of these individual enantiomers, a field known as stereoselective pharmacology. This research has been pivotal in understanding that the therapeutic effects of medetomidine are almost exclusively attributable to only one of its isomers. nih.gov

Detailed research has consistently demonstrated that dexmedetomidine is the pharmacologically active component of the mixture. chemmethod.combohrium.comnih.gov It functions as a potent and highly selective agonist for α2-adrenergic receptors. core.ac.uknih.govnih.gov In contrast, levomedetomidine is considered pharmacologically inactive or possesses only very weak affinity for α2-receptors. nih.govnih.govresearchgate.net The biological activity of medetomidine resides almost entirely in the dexmedetomidine (dextrorotatory) enantiomer. nih.gov

Studies comparing the isomers have revealed profound differences in their physiological effects. Administration of dexmedetomidine produces the characteristic effects of α2-adrenergic agonism, including sedation, analgesia (pain relief), and muscle relaxation. nih.govnih.gov Conversely, levomedetomidine does not produce these effects and is largely devoid of significant pharmacodynamic activity. chemmethod.comnih.govnih.gov For instance, research in dogs showed that the D-isomer (dexmedetomidine) produced significant hemodynamic changes, including decreases in heart rate and arterial pressure, while the L-isomer (levomedetomidine) produced no such changes. nih.govnih.gov This stereospecificity suggests that the α2-adrenoceptors in the central nervous system have a structural configuration that accommodates dexmedetomidine but not levomedetomidine, leading to a specific drug-receptor interaction. nih.govnih.gov

The following table summarizes the key distinctions between the two enantiomers of medetomidine:

FeatureDexmedetomidineLevomedetomidine
Stereoisomer S-enantiomer (dextrorotatory)R-enantiomer (levorotatory)
α2-Adrenoceptor Activity Potent and selective agonist nih.govInactive or very weak affinity nih.govnih.govresearchgate.net
Primary Pharmacological Effects Sedation, analgesia, muscle relaxation nih.govnih.govLargely devoid of pharmacodynamic activity chemmethod.comnih.gov
Hemodynamic Effects Decreases heart rate and blood pressure nih.govnih.govNo significant hemodynamic changes nih.gov

Q & A

Q. What are the established experimental protocols for administering medetomidine hydrochloride in animal models, and how do dosing regimens vary across species?

this compound is commonly administered intramuscularly or intravenously in preclinical studies. For example, in cats, doses range from 20–320 µg/kg to evaluate sedative and diuretic effects, with saline controls and staggered treatment intervals to minimize carryover effects . Species-specific adjustments are critical: goats require lower doses (e.g., 0.01–0.05 mg/kg) compared to rodents due to metabolic differences . Methodological rigor includes fasting subjects for 12 hours pre-experiment and maintaining controlled environmental conditions (e.g., 25°C) to standardize physiological responses .

Q. How should researchers address safety and handling protocols for this compound in laboratory settings?

Safety protocols align with GHS/JIS standards (Japan), mandating:

  • Immediate decontamination with soap/water after skin contact and eye rinsing for ≥15 minutes .
  • Use of impermeable gloves (material unspecified due to lack of standardized testing) and respiratory protection in aerosol-prone procedures .
  • Disposal compliance with regional regulations (e.g., UN2811 classification for toxic solids during transport) .

Q. What are the primary pharmacological mechanisms of this compound, and how do they inform experimental design?

As a selective α2-adrenoceptor agonist, medetomidine induces sedation via central noradrenergic inhibition and peripheral vasoconstriction . Experimental designs should account for receptor subtype selectivity (α2A over α2B/C) when comparing efficacy with analogs like dexmedetomidine. Dose-response studies must include antagonists (e.g., atipamezole) to reverse effects and validate receptor-mediated outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in hemodynamic data between medetomidine studies, particularly regarding bradycardia and hypertension variability?

Discrepancies arise from species-specific receptor expression and experimental conditions. For example, in cats, higher doses (≥160 µg/kg) cause marked bradycardia, whereas goats show transient hypertension at lower doses . Methodological solutions include:

  • Standardizing measurement intervals (e.g., continuous ECG monitoring vs. intermittent readings).
  • Controlling for anesthesia synergies (e.g., co-administration with ketamine or butorphanol) .
  • Validating findings using isolated tissue assays to isolate α2-AR effects from systemic variables .

Q. What statistical and analytical frameworks are recommended for interpreting dose-dependent effects of medetomidine in complex models (e.g., ischemia-reperfusion injury)?

In murine renal ischemia models, medetomidine’s neuroprotective effects require multivariate analysis to distinguish direct α2-AR modulation from secondary hemodynamic changes . Key approaches:

  • Mixed-effects models to account for intra-subject variability in longitudinal studies.
  • Stratification by injury severity (e.g., serum creatinine thresholds) to isolate drug efficacy .
  • Power analysis to ensure sample sizes (e.g., n ≥ 8 per group) detect subtle effect sizes (α = 0.05, β = 0.2) .

Q. How can researchers optimize the selectivity of this compound in studies involving overlapping adrenergic and imidazoline receptor pathways?

Cross-reactivity with imidazoline I1 receptors complicates mechanistic interpretations. Advanced strategies include:

  • Using radioligand binding assays (e.g., [³H]-RX821002) to quantify α2-AR vs. I1 affinity ratios.
  • Genetic knockout models (e.g., α2A-AR−/− mice) to confirm target specificity .
  • Pharmacokinetic profiling to differentiate central vs. peripheral effects via cerebrospinal fluid sampling .

Methodological Challenges in Reproducibility

Q. What steps ensure reproducibility when documenting this compound formulations in supplementary materials?

Per journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Report synthesis protocols (e.g., HCl salt purification steps) and purity assays (HPLC ≥98%) .
  • Provide raw data for dose-response curves and antagonism reversals in supplemental files .
  • Disclose solvent systems (e.g., saline vs. DMSO) and storage conditions (e.g., −20°C desiccated) to prevent degradation .

Q. How should researchers address ethical and regulatory gaps in medetomidine studies involving prolonged sedation or recovery phases?

  • Adhere to institutional animal care protocols (e.g., IACUC-approved analgesia plans using buprenorphine post-surgery) .
  • Monitor recovery metrics (e.g., time to ambulation) and predefine humane endpoints (e.g., unresponsive hypoxia for ≥10 minutes) .

Emerging Research Applications

Q. What novel applications of this compound are being explored in neuroimmunology or cancer models?

Recent studies highlight its anti-inflammatory potential in acute lung injury via α2A-AR-mediated NF-κB suppression . In oncology, medetomidine is being tested for chemosensitization in colon cancer models by modulating CXCR4-p21 pathways, though rigorous controls are needed to exclude anesthesia-confounded results .

Q. How can computational modeling enhance the translational relevance of preclinical medetomidine data?

Physiologically based pharmacokinetic (PBPK) models integrate species-specific parameters (e.g., plasma protein binding in humans vs. rodents) to predict clinical dosing. Validation requires cross-referencing in vitro metabolism data (e.g., CYP2D6 activity) with in vivo clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medetomidine Hydrochloride
Reactant of Route 2
Medetomidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.